molecular formula C23H19N3O6S B2722644 ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-53-9

ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2722644
CAS No.: 865248-53-9
M. Wt: 465.48
InChI Key: DRMHPNFBZNMVDF-BZZOAKBMSA-N
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Description

ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex chemical compound with a unique structure that combines several functional groups. This compound is used in various scientific research fields, including drug discovery and material science, due to its versatile nature and unique properties.

Preparation Methods

The synthesis of ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole and chromene derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include acetic anhydride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

ethyl 2-[(2Z)-6-acetamido-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which gives it distinct properties compared to other similar compounds. Some similar compounds include:

    Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-NO-carbonyl-2-deoxy-1-thio-D: This compound shares some structural similarities but differs in its functional groups and overall properties.

    Other benzothiazole derivatives: These compounds may have similar core structures but differ in their substituents, leading to different chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-3-31-20(28)12-26-17-9-8-15(24-13(2)27)11-19(17)33-23(26)25-21(29)16-10-14-6-4-5-7-18(14)32-22(16)30/h4-11H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMHPNFBZNMVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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